Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

Lipophilicity Drug-likeness Physicochemical Property

Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 339031-84-4) is a highly functionalized, heterocyclic building block belonging to the 6-oxo-1,6-dihydropyridazine class. Its core structure, featuring a 4-fluorophenyl substituent at the N1 position alongside hydroxyl, carbonyl, and ethyl ester groups, provides a versatile scaffold for medicinal chemistry, particularly for constructing kinase-targeted libraries and anti-inflammatory candidates.

Molecular Formula C13H11FN2O4
Molecular Weight 278.24 g/mol
CAS No. 339031-84-4
Cat. No. B1423386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS339031-84-4
Molecular FormulaC13H11FN2O4
Molecular Weight278.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H11FN2O4/c1-2-20-13(19)12-10(17)7-11(18)16(15-12)9-5-3-8(14)4-6-9/h3-7,17H,2H2,1H3
InChIKeyZUYNPOMQPVLCSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 339031-84-4): Procurement-Ready Profile for a Specialized Heterocyclic Scaffold


Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 339031-84-4) is a highly functionalized, heterocyclic building block belonging to the 6-oxo-1,6-dihydropyridazine class. Its core structure, featuring a 4-fluorophenyl substituent at the N1 position alongside hydroxyl, carbonyl, and ethyl ester groups, provides a versatile scaffold for medicinal chemistry, particularly for constructing kinase-targeted libraries and anti-inflammatory candidates [1]. The compound's physicochemical profile, including a calculated LogP of 1.16 and a molecular weight of 278.24 g/mol, defines a distinct chemical space within this family, separating it from analogous halogen- or alkyl-substituted variants that exhibit altered lipophilicity and biological target engagement .

Why Generic Substitution of Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate Fails: Quantitative Differentiation from Closest Analogs


Generic substitution within the 1-aryl-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate family is fraught with risk due to profound, quantifiable differences in physicochemical properties that directly dictate biological performance. A simple swap from the 4-fluorophenyl moiety to a 4-chlorophenyl analog (CAS 339030-76-1) results in a LogP increase from 1.16 to ~1.70, a shift that significantly alters membrane permeability, solubility, and PK profile . Furthermore, structure-activity relationship (SAR) studies on closely related systems demonstrate that the nature of the N-aryl substituent is not merely modulatory but a critical determinant of kinase selectivity and potency, meaning compounds with different halogenation cannot be assumed to be biologically interchangeable [1]. The evidence below quantifies these critical differentiators.

Quantitative Evidence Guide: Procuring Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 339031-84-4) vs. Closest Analogs


LogP Differentiation: Fluorophenyl vs. Chlorophenyl Analog

The 4-fluorophenyl compound (target) exhibits a significantly lower calculated partition coefficient (LogP = 1.16) compared to its 4-chlorophenyl analog (LogP = 1.70) . This quantitative difference of ΔLogP = 0.54 indicates the target compound is markedly less lipophilic, which translates to higher aqueous solubility and a lower volume of distribution.

Lipophilicity Drug-likeness Physicochemical Property

Commercially Available Purity: Target Compound vs. Nearest Chloro-Analog

Commercial sourcing data indicates that the target 4-fluorophenyl compound is routinely available at 97% purity from multiple vendors, whereas its 4-chlorophenyl counterpart is frequently offered at a lower 90% purity grade . This consistent 7-percentage-point purity advantage reduces the burden of pre-reaction purification and minimizes side reactions in sensitive chemical transformations.

Chemical Purity Procurement Specification Reproducibility

In Vitro Cytotoxicity Differential: 4-Fluorophenyl vs. 4-Chlorophenyl Series

The 4-fluorophenyl analog has been identified as a scaffold for JNK2 inhibitors with demonstrated anti-inflammatory activity and good safety profiles in subacute toxicity experiments, whereas the 4-chlorophenyl analog exhibits direct cytotoxicity in cancer cell lines with an IC50 of ~15 µM against HeLa cells [1]. While this data is not from a single head-to-head study, it suggests a class-level divergence where fluorine substitution promotes kinase-targeted anti-inflammatory mechanisms, and chlorine substitution leans towards broad cytotoxicity.

Cytotoxicity Cancer Cell Lines Safety Window

Class-Level SAR: N-Aryl Substitution Dictates Kinase Selectivity in 6-Oxo-1,6-dihydropyridazine Series

SAR exploration of the 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide series has established that the specific N-aryl substituent is the primary determinant of JNK isoform selectivity, with certain substitutions leading to potent JNK2 inhibition (e.g., compound J27, IC50 = 0.22 µM on IL-6 release) while others lose this activity entirely [1]. The 4-fluorophenyl group in the target compound represents a strategically chosen electron-withdrawing aryl substitution that, based on this SAR, is expected to confer a distinct selectivity profile compared to 4-chlorophenyl, 4-methoxyphenyl, or unsubstituted phenyl variants, analogous to how the diphenyl system in J27 achieves its selectivity.

Kinase Selectivity Structure-Activity Relationship JNK2 Inhibition

Molecular Property Advantage: Lipophilic Ligand Efficiency (LLE) Comparison

Combining the LogP value (1.16) with its molecular weight (278.24 g/mol), the target compound occupies a more favorable drug-like chemical space than its 4-chlorophenyl analog (LogP=1.70, MW=294.69). This translates to a higher calculated Lipophilic Ligand Efficiency (LLE) potential, a key metric in hit-to-lead optimization where high potency at low lipophilicity is desired .

Lipophilic Ligand Efficiency Drug Design Multi-parameter Optimization

Best Application Scenarios for Procuring Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (339031-84-4)


Preferred Scaffold for Kinase-Focused Anti-Inflammatory Library Synthesis

Based on the class-level SAR demonstrating that the N-aryl substituent controls JNK2 selectivity in this series [1], the target compound is the preferred starting material for constructing focused libraries aimed at discovering novel, non-cytotoxic JNK2 or MAPK pathway inhibitors for acute lung injury (ALI) and sepsis. Its low LogP of 1.16 ensures that elaborated library members are more likely to remain within favorable physicochemical space.

Core Scaffold for Lead Optimization Where Low Lipophilicity is a Critical Requirement

In CNS or anti-inflammatory programs where high LogP is a known liability, the target compound's LogP of 1.16 presents a 0.54-unit advantage over the 4-chlorophenyl analog [1]. This makes it a strategic choice for lead optimization campaigns aiming to improve solubility, reduce off-target binding, and enhance overall developability profiles.

Reliable Intermediate for Complex Heterocyclic Synthesis in High-Throughput Experimentation

Its consistent commercial availability at 97% purity [1] directly supports high-throughput experimentation (HTE) and parallel synthesis workflows where consistent quality is essential for reproducible reaction outcomes. The 7-percentage-point purity advantage over the commonly sourced 4-chlorophenyl analog reduces the need for pre-purification in array synthesis.

Differentiated Biological Tool Compound for Investigating Halogen Effects on Kinase Binding

For chemical biology studies comparing fluorine, chlorine, methoxy, and hydrogen substituents in the same position, this compound serves as the essential 'fluorinated' probe. Its distinct LogP (1.16 vs. 1.70 for Cl) and reported divergence in biological activity (anti-inflammatory vs. cytotoxic) [1] make it a valuable tool for deconvoluting the role of halogen bonding and lipophilicity in target engagement.

Quote Request

Request a Quote for Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.